molecular formula C24H30N4O3S2 B12195103 N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12195103
M. Wt: 486.7 g/mol
InChI Key: YSDYEFMJTGQKQV-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core linked to a substituted 1,3-thiazole ring. The thiazole moiety is functionalized with a phenylimino group and a morpholine-containing propyl chain, while the benzenesulfonamide component includes N,N-dimethyl substituents. Its Z-configuration at the imino bond and the presence of hydrogen-bonding motifs (e.g., sulfonamide S=O and morpholine N-O) may influence solubility, crystallinity, and target binding .

Properties

Molecular Formula

C24H30N4O3S2

Molecular Weight

486.7 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C24H30N4O3S2/c1-26(2)33(29,30)22-11-6-8-20(18-22)23-19-32-24(25-21-9-4-3-5-10-21)28(23)13-7-12-27-14-16-31-17-15-27/h3-6,8-11,18-19H,7,12-17H2,1-2H3

InChI Key

YSDYEFMJTGQKQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable precursor with sulfur and other reagents to form the thiazole ring.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.

    Formation of the Benzenesulfonamide Group: This involves the reaction of a suitable benzene derivative with sulfonamide reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Notable Features References
Target Compound Benzenesulfonamide Thiazole, morpholinylpropyl, phenylimino Z-configuration imino bond; dual hydrogen-bond donors/acceptors from sulfonamide
Triazole-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Thione tautomer dominance; C=S IR band at 1247–1255 cm⁻¹
Morpholino-triazines (e.g., 30) 1,3,5-Triazine Morpholine, ureido, dimethylaminoethyl High polarity due to multiple morpholine units; used in kinase inhibitor design
Thiazolidinone derivatives Thiazolidinone Benzamide, dioxo group Planar conjugated system; C=O and C=S vibrations in IR

Key Observations:

Heterocyclic Core: The target compound’s thiazole ring contrasts with triazole (e.g., [7–9]) and triazine (e.g., 30) cores. Unlike thiazolidinones (), the target lacks a dioxo group, which may reduce electrophilicity and off-target reactivity .

Substituent Effects: The morpholinylpropyl chain in the target compound parallels morpholino-triazines (e.g., 30), where morpholine enhances solubility and modulates pharmacokinetics. However, the propyl linker in the target may increase conformational flexibility compared to direct morpholine attachment in triazines .

Hydrogen-Bonding Motifs: The sulfonamide group (S=O, NH) provides strong hydrogen-bonding capacity, similar to sulfonylphenyl groups in triazole-thiones . However, the N,N-dimethyl substitution in the target compound reduces hydrogen-bond donor capacity compared to primary sulfonamides. The morpholine oxygen serves as a hydrogen-bond acceptor, a feature shared with morpholino-triazines .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound Type IR Features (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Stability Notes
Target Compound νS=O (~1150–1200), νC=N (~1600) Morpholine protons: 2.5–3.5 Stable in Z-configuration; no tautomerism observed
Triazole-thiones [7–9] νC=S (1247–1255), νNH (3278–3414) Thione proton absence confirms tautomer Exists as thione tautomer; no S-H signal
Thiazolidinones () νC=O (~1680), νC=S (~1250) Thiazolidinone CH₂: 3.8–4.2 Prone to hydrolysis under basic conditions

Key Findings:

  • Tautomerism: Unlike triazole-thiones [7–9], the target compound’s thiazole-imino structure precludes tautomerism due to its fixed Z-configuration and lack of thiol groups .
  • Solubility: The morpholine and sulfonamide groups likely confer moderate aqueous solubility, comparable to morpholino-triazines . However, N,N-dimethyl substitution may reduce crystallinity compared to primary sulfonamides .

Biological Activity

N,N-dimethyl-3-[(2Z)-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • Morpholine Ring
  • Thiazole Ring
  • Benzenesulfonamide Group

The molecular formula is C24H30N4O3S2C_{24}H_{30}N_{4}O_{3}S_{2} with a molecular weight of 486.7 g/mol. Its IUPAC name is N,N-dimethyl-3-[3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Involves the reaction of precursors with sulfur.
  • Introduction of the Morpholine Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Benzenesulfonamide Group : Involves reacting suitable benzene derivatives with sulfonamide reagents .

The biological activity of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the application context .

Antifungal Activity

Research indicates that compounds similar to N,N-dimethyl... exhibit antifungal properties. For instance, derivatives of thiazole imines showed significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity Against Candida Species

CompoundMIC (μg/mL)
2d1.23
2e1.23

These compounds were shown to inhibit ergosterol synthesis by targeting CYP51, a pathway critical for fungal cell membrane integrity .

Cytotoxicity

Cytotoxicity studies against NIH/3T3 cell lines revealed that compounds derived from this class exhibit selective toxicity. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating a favorable profile with minimal impact on normal cells .

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

In Silico Studies

Molecular docking studies have demonstrated that these compounds interact effectively with the active site of CYP51, suggesting their potential as antifungal agents through competitive inhibition mechanisms . The docking scores indicate strong binding affinities which correlate with their observed biological activities.

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